molecular formula C11H20N2O B7864509 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B7864509
M. Wt: 196.29 g/mol
InChI Key: IBIRRDLYQWZLKO-DTWKUNHWSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one is a bicyclic compound that features a hexahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one can be achieved through a highly chemo- and stereoselective reaction. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This process is a Hantzsch-type domino reaction, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclization of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme, preventing the methylation of target proteins . This inhibition can affect various cellular processes, including gene expression and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration and the range of biological activities it exhibits. Its ability to act as both an agonist and antagonist in different biological pathways highlights its versatility and potential for therapeutic applications.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11(2,3)10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRRDLYQWZLKO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CC[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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